2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine
Description
Chemical Identity and Nomenclature
The compound exhibits systematic IUPAC nomenclature reflecting its biphenyl backbone and substituent arrangement: 2'-(di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine . Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C25H38NP |
| Molecular weight | 383.5 g/mol |
| CAS Registry Number | 908238-91-5 |
| Alternative names | BD749842; Vulcanchem VC17275228 |
The biphenyl core positions the di-tert-butylphosphino group at the 2' position and the dimethylamino group at the 2 position, while an isopropyl substituent occupies the 6 position of the adjacent ring. This arrangement creates a C-shaped steric profile that shields the metal center while maintaining strong σ-donor capabilities.
Historical Development in Ligand Design
The ligand emerged from iterative improvements to Buchwald-Hartwig amination catalysts. Early biarylphosphines like JohnPhos (P(t-Bu)2-biphenyl) demonstrated that steric bulk accelerates oxidative addition of aryl chlorides. However, their limited electron-donating capacity prompted integration of N,N-dimethylaniline groups, as seen in DavePhos and AmPhos derivatives.
Key milestones:
- 2000s : Buchwald's development of dialkylbiarylphosphines established the value of tert-butyl groups for stabilizing LPd(0) intermediates.
- 2010s : Hybridization with aminophenyl donors enhanced electron density at palladium centers, enabling room-temperature Suzuki-Miyaura couplings.
- 2020s : Second-generation precatalysts (e.g., Pd-183) incorporated this ligand architecture for air-stable, low-loading (0.1–1 mol%) applications.
The isopropyl group at the 6 position represents a deliberate optimization – its conical bulk (Cone Angle: ~170°) prevents unwanted cis-phosphine coordination while allowing transmetalation steps to proceed efficiently.
Role in Modern Transition-Metal Catalysis
This ligand excels in reactions requiring highly oxidized Pd(II) intermediates due to its strong σ-donation (Tolman Electronic Parameter χ = 15.2) and steric protection (Bulkiness Parameter G = 38.7). Comparative studies show superior performance over P(t-Bu)3 in:
| Reaction Type | Substrate Scope Improvement | Turnover Frequency (TOF) |
|---|---|---|
| Suzuki-Miyaura | Electron-deficient aryl chlorides | 2.7 × 10^3 h^−1 |
| Buchwald-Hartwig | Sterically hindered amines | 89% yield (vs. 52% P(t-Bu)3) |
| Negishi Coupling | Heteroaryl-zinc reagents | TON > 10^4 |
Mechanistically, the ligand accelerates oxidative addition through charge transfer to Pd (NBO analysis shows 0.32 e− donation) while retarding β-hydride elimination in alkyl cross-couplings. Palladacycle precatalysts like Pd(amphos)Cl2 (CAS 887919-35-9) leverage this ligand's ability to stabilize square-planar Pd(II) centers, enabling rapid activation under mild conditions.
Ongoing applications include synthesizing π-conjugated polymers via Suzuki-Miyaura catalyst-transfer polycondensation, where the ligand's balanced sterics achieve dispersity (Đ) as low as 1.18. Recent advances in asymmetric catalysis also exploit its chiral biphenyl framework for enantioselective C–N bond formations.
Properties
Molecular Formula |
C25H38NP |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C25H38NP/c1-18(2)19-15-13-16-21(26(9)10)23(19)20-14-11-12-17-22(20)27(24(3,4)5)25(6,7)8/h11-18H,1-10H3 |
InChI Key |
LAYZVYGMGZLNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine typically involves the reaction of phenylphosphoric acid with dimethoxybromobenzene under alkaline conditions, followed by heating to obtain the target product . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound is known for its reactivity in substitution reactions, particularly in forming carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, alkyl halides, and strong bases. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products
The major products formed from these reactions include various phosphine derivatives and substituted biphenyl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine involves its role as a ligand in catalysis. The compound forms complexes with transition metals, facilitating various catalytic processes. The steric bulk of the phosphine ligand enhances the selectivity and efficiency of these reactions by stabilizing the transition state and reducing side reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features of 2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine with analogous ligands:
*Molecular formula and weight inferred from structurally related compounds in .
Steric and Electronic Effects
- Steric Bulk: The di-tert-butylphosphino group in the target compound creates greater steric hindrance compared to dicyclohexyl (DavePhos) or diphenyl () substituents. This bulk enhances metal-ligand stability, preventing catalyst decomposition in high-temperature reactions .
- Electronic Properties: Di-tert-butylphosphine is a stronger electron donor than dicyclohexyl or diphenylphosphine, increasing electron density at the metal center and accelerating oxidative addition steps in cross-coupling reactions . Methoxy substituents (as in ) donate electrons via resonance, whereas isopropyl is primarily steric, leading to divergent electronic modulation of the metal complex.
Q & A
Q. What are the optimal synthetic routes for preparing 2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine, and how is its purity validated?
- Methodological Answer : The synthesis typically involves coupling tert-butylphosphine derivatives with functionalized biphenylamine precursors. For example, Di-tert-butylchlorophosphine (CAS 13716-10-4) is a key precursor for introducing the phosphino group . A two-step approach may include:
Lithiation of the biphenyl backbone followed by phosphination.
Purification via column chromatography under inert conditions to avoid oxidation.
Purity validation employs NMR (31P and 1H) to confirm structural integrity and HPLC (>98.0% purity threshold) .
Table 1 : Key Reagents and Conditions
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | Di-tert-butylchlorophosphine | Phosphination | |
| 2 | Dry tetrahydrofuran (THF) | Solvent for lithiation |
Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- X-ray crystallography resolves steric effects from tert-butyl and isopropyl groups, critical for understanding ligand-metal coordination .
- Cyclic voltammetry assesses redox stability, particularly for catalytic applications.
- FT-IR identifies amine and phosphine functional groups, with peaks at ~3300 cm⁻¹ (N-H stretch) and 500–600 cm⁻¹ (P-C vibrations) .
Q. How is this compound utilized in homogeneous catalysis, and what metal complexes are typically formed?
- Methodological Answer : The bulky phosphine and amine groups make it a bidentate ligand for transition metals like Pd, Ni, or Rh, enhancing catalytic activity in cross-coupling reactions. For example:
- Palladium complexes for Suzuki-Miyaura couplings, where steric bulk prevents β-hydride elimination .
- Nickel complexes in C–N bond formation, leveraging the electron-rich phosphine for oxidative addition .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental impact of this compound, considering its persistence and toxicity?
Fate studies : Measure hydrolysis/photolysis rates (OECD 111) and log Kow for bioaccumulation potential.
Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).
Advanced modeling : Apply quantitative structure-activity relationship (QSAR) models to predict long-term ecological risks.
Q. What experimental design strategies optimize reaction conditions when using this ligand in asymmetric catalysis?
- Main factors : Temperature, solvent polarity, metal/ligand ratio.
- Response variables : Enantiomeric excess (ee), yield.
Example workflow:
Screen solvents (e.g., toluene vs. DMF) using high-throughput robotics.
Apply response surface methodology (RSM) to identify optimal temperature and catalyst loading .
Q. How should contradictions between ligand purity (e.g., >98% by HPLC) and inconsistent catalytic activity be resolved?
- Methodological Answer : Contradictions may arise from:
- Trace oxidants : Phosphine oxidation to phosphine oxide reduces metal coordination. Validate via 31P NMR (δ 20–30 ppm for oxides) .
- Steric mismatches : X-ray crystallography of metal complexes can reveal suboptimal ligand-metal geometry .
Mitigation: Repurify via recrystallization in degassed hexane/ethyl acetate mixtures .
Q. What methodologies assess the thermal stability of this ligand under catalytic conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperature (e.g., >200°C for tert-butyl groups).
- In situ FT-IR : Tracks P–C bond stability during heating.
- Catalytic cycling tests : Monitor yield decay over 10 cycles to identify ligand degradation .
Q. How can computational modeling predict the ligand’s performance in novel catalytic systems?
- Methodological Answer :
- DFT calculations : Optimize ligand-metal geometries (e.g., Pd or Ni) to predict binding energies and transition states.
- Molecular docking : Screen ligand compatibility with non-traditional metals (e.g., Fe) for green chemistry applications.
- Solvent effect simulations : Use COSMO-RS to model solvation effects on catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
